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Compound Name: Cbl-b-IN-26

Cat. No.: B15573990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cbl-b-IN-26 is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Cbl-b,

with a reported binding affinity (Kd) of 34.6 nM.[1][2] As a key negative regulator of immune cell

activation, Cbl-b is a promising therapeutic target in immuno-oncology and for the treatment of

chronic viral infections.[1][2][3] Inhibition of Cbl-b has been shown to enhance the activation

and effector functions of T cells and Natural Killer (NK) cells, leading to anti-tumor immunity.[3]

[4][5] These application notes provide detailed protocols for utilizing Cbl-b-IN-26 in preclinical

research settings, along with relevant signaling pathway information and purchasing details.
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Parameter Information

Product Name Cbl-b-IN-26

Synonyms Example A1

CAS Number 3035443-17-2

Molecular Formula C₂₁H₁₉F₃N₆

Molecular Weight 412.41 g/mol

Binding Affinity (Kd) 34.6 nM for Cbl-b[1][2]

Appearance Solid

Storage

Powder: -20°C for 3 years, 4°C for 2 years. In

solvent: -80°C for 6 months, -20°C for 1 month.

[2]

Shipping Condition Room temperature[2]

Purchasing Information
Cbl-b-IN-26 is available from various chemical suppliers specializing in research compounds.

Below is a list of potential suppliers:

MedchemExpress

InvivoChem

Note: This is not an exhaustive list and availability may vary. Please consult the respective

supplier websites for the most up-to-date information on product availability, pricing, and purity.

Cbl-b Signaling Pathway
Cbl-b acts as a crucial checkpoint in immune cell activation by ubiquitinating key signaling

proteins, which targets them for degradation.[3] This process dampens the signaling cascade

initiated by the T cell receptor (TCR) and co-stimulatory molecules like CD28, as well as

signaling in NK cells.[3][6] Inhibition of Cbl-b removes this negative regulation, leading to

enhanced and sustained immune cell activation.
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Caption: Cbl-b Signaling Pathway in T Cell Activation.

Experimental Protocols
Preparation of Stock Solutions and Formulations
1. DMSO Stock Solution Preparation:

To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of Cbl-b-IN-26
powder in dimethyl sulfoxide (DMSO).

For example, to make 1 mL of a 10 mM stock solution, dissolve 4.12 mg of Cbl-b-IN-26 in 1

mL of DMSO.
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Vortex to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -20°C or -80°C.[2]

2. In Vivo Oral Formulation (Suspension in 0.5% CMC-Na):[2]

Prepare 0.5% CMC-Na solution: Dissolve 0.5 g of sodium carboxymethyl cellulose (CMC-

Na) in 100 mL of sterile water. Stir until a clear solution is obtained.

Prepare working suspension: To prepare a 2.5 mg/mL working suspension, add 250 mg of

Cbl-b-IN-26 to 100 mL of the 0.5% CMC-Na solution.

Vortex or sonicate to ensure a uniform suspension before administration to animals.

3. In Vivo Injection Formulation (DMSO and Corn Oil):[2]

Prepare a high-concentration DMSO stock: For example, prepare a 25 mg/mL stock solution

of Cbl-b-IN-26 in DMSO.

Prepare the final formulation: To prepare 1 mL of a 2.5 mg/mL working solution, take 100 µL

of the 25 mg/mL DMSO stock solution and add it to 900 µL of sterile corn oil.

Mix thoroughly to obtain a clear solution or a uniform suspension.

In Vitro T Cell Activation Assay
This protocol is adapted from studies on Cbl-b inhibitors and T cell function.[7][8]

Objective: To assess the effect of Cbl-b-IN-26 on T cell activation by measuring cytokine

production and proliferation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T cells.

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.

Anti-CD3 and anti-CD28 antibodies.
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Cbl-b-IN-26 stock solution in DMSO.

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

ELISA kits for IFN-γ and IL-2.

96-well cell culture plates.

Protocol:

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight

at 4°C. Wash the plate three times with sterile PBS before use.

Cell Preparation: Thaw and wash PBMCs or isolated T cells. If measuring proliferation, label

the cells with a proliferation dye according to the manufacturer's instructions. Resuspend the

cells in complete RPMI-1640 medium.

Treatment: Seed the cells in the anti-CD3 coated plate at a density of 1-2 x 10⁵ cells per well.

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

Add Cbl-b-IN-26 at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells.

Include a DMSO vehicle control.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant.

Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according

to the manufacturer's protocols.

Proliferation Analysis: For proliferation assays, harvest the cells and analyze the dilution of

the proliferation dye by flow cytometry.
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Caption: Workflow for In Vitro T Cell Activation Assay.

In Vitro NK Cell Cytotoxicity Assay
This protocol is based on studies investigating the effect of Cbl-b inhibition on NK cell function.

[4][9]
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Objective: To determine the effect of Cbl-b-IN-26 on the cytotoxic activity of NK cells against

tumor target cells.

Materials:

Primary human NK cells or an NK cell line (e.g., NK-92).

Target tumor cell line (e.g., K562).

Culture medium for NK cells and target cells.

Cbl-b-IN-26 stock solution in DMSO.

Cytotoxicity assay kit (e.g., Calcein-AM or LDH release assay).

96-well V-bottom plates.

Protocol:

NK Cell Pre-treatment: Culture NK cells in their appropriate medium. Pre-treat the NK cells

with various concentrations of Cbl-b-IN-26 (e.g., 0.1 µM to 10 µM) or DMSO vehicle control

for 1-6 hours.[5]

Target Cell Preparation: Label the target cells with Calcein-AM or another suitable dye for

live-cell tracking, following the manufacturer's protocol. Wash and resuspend the target cells.

Co-culture: In a 96-well V-bottom plate, add the labeled target cells (e.g., 1 x 10⁴ cells/well).

Add the pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours

at 37°C in a 5% CO₂ incubator.

Cytotoxicity Measurement:

Calcein-AM release: Centrifuge the plate and transfer the supernatant to a new plate.

Measure the fluorescence of the released Calcein-AM.
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LDH release: Use an LDH cytotoxicity assay kit to measure the release of lactate

dehydrogenase from lysed target cells, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of specific lysis for each condition.

Start

Pre-treat NK cells with
Cbl-b-IN-26 or DMSO

Label target tumor cells
(e.g., with Calcein-AM)

Co-culture NK and target cells
at various E:T ratios

Incubate for 4 hours

Measure target cell lysis
(Calcein-AM or LDH release)

Calculate percentage
of specific lysis

End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b15573990?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for In Vitro NK Cell Cytotoxicity Assay.

In Vivo Tumor Growth Inhibition Study
This protocol is a general guideline based on published studies using Cbl-b inhibitors in

syngeneic mouse tumor models.[3][10]

Objective: To evaluate the anti-tumor efficacy of Cbl-b-IN-26 in a mouse tumor model.

Materials:

Syngeneic mouse strain (e.g., BALB/c or C57BL/6).

Murine tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer).[3]

Cbl-b-IN-26 in a suitable in vivo formulation.

Calipers for tumor measurement.

Animal handling and monitoring equipment.

Protocol:

Tumor Cell Implantation: Inoculate tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) subcutaneously

into the flank of the mice.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the

mice into treatment and control groups.

Drug Administration: Administer Cbl-b-IN-26 orally or via injection at a predetermined dose

and schedule (e.g., 10-30 mg/kg, once daily).[3] The control group should receive the

vehicle.

Continued Monitoring: Continue to monitor tumor growth and the general health of the

animals throughout the study.
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Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size, or at a specific time point. Tumors can be excised and weighed, and

further analysis (e.g., immunohistochemistry for immune cell infiltration) can be performed.

Quantitative Data Summary
The following tables summarize representative data from studies on Cbl-b inhibitors.

Table 1: Effect of Cbl-b Inhibitor on T Cell Cytokine Production[5]

Treatment IL-2 Production (pg/mL) IFN-γ Production (pg/mL)

Anti-CD3 Stimulation

Vehicle (DMSO) Baseline Baseline

Cbl-b Inhibitor Increased Increased

Anti-CD3/CD28 Co-stimulation

Vehicle (DMSO) Baseline Baseline

Cbl-b Inhibitor Further Increased Further Increased

Table 2: In Vivo Anti-Tumor Efficacy of a Cbl-b Inhibitor (e.g., NX-1607) in a Syngeneic Mouse

Model[3]

Treatment Group
Tumor Growth Inhibition
(%)

Change in Immune Cell
Infiltration

Vehicle Control 0% Baseline

Cbl-b Inhibitor (e.g., 30 mg/kg,

PO, QD)

Significant reduction in tumor

volume

Increased infiltration of CD8+ T

cells and NK cells

Table 3: Effect of Cbl-b Inhibitor on NK Cell Cytotoxicity[4]
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Effector:Target Ratio % Cytotoxicity (Vehicle)
% Cytotoxicity (Cbl-b
Inhibitor)

2:1 Baseline Increased

5:1 Baseline Increased

10:1 Baseline Increased

Safety and Toxicology
Preclinical studies with Cbl-b inhibitors have suggested that they are generally well-tolerated in

vivo.[4] However, as with any experimental compound, it is crucial to conduct thorough safety

and toxicology studies to determine the therapeutic window and potential side effects.

Researchers should handle Cbl-b-IN-26 with appropriate personal protective equipment in a

laboratory setting. A Safety Data Sheet (SDS) should be requested from the supplier for

detailed safety information.[1]

Disclaimer
This document is intended for research purposes only and does not constitute medical advice.

The provided protocols are general guidelines and may require optimization for specific

experimental conditions. Always follow institutional and national guidelines for animal and

laboratory research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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